2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone
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Overview
Description
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthaldehyde core with a semicarbazone functional group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone typically involves the reaction of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to amines or hydrazones.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines, hydrazones
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone involves its interaction with molecular targets such as enzymes or receptors. The semicarbazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions, further influencing its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Fluorobenzyl)oxy)-3-methoxybenzaldehyde
- 4-((4-Fluorobenzyl)oxy)benzaldehyde
- 2-((4-Fluorobenzyl)oxy)naphthalene-1-carbaldehyde
Uniqueness
Compared to similar compounds, 2-((4-Fluorobenzyl)oxy)-1-naphthaldehyde semicarbazone stands out due to its semicarbazone functional group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
765910-04-1 |
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Molecular Formula |
C19H16FN3O2 |
Molecular Weight |
337.3 g/mol |
IUPAC Name |
[(E)-[2-[(4-fluorophenyl)methoxy]naphthalen-1-yl]methylideneamino]urea |
InChI |
InChI=1S/C19H16FN3O2/c20-15-8-5-13(6-9-15)12-25-18-10-7-14-3-1-2-4-16(14)17(18)11-22-23-19(21)24/h1-11H,12H2,(H3,21,23,24)/b22-11+ |
InChI Key |
RIKLVNVOUBJJNG-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)N)OCC3=CC=C(C=C3)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)OCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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